molecular formula C4H11ClSi B8459242 Chloro-diethyl-silane

Chloro-diethyl-silane

Cat. No.: B8459242
M. Wt: 122.67 g/mol
InChI Key: WEAGTHQEGNMQLU-UHFFFAOYSA-N
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Description

Chloro-diethyl-silane (hypothetical structure: (C₂H₅)₂SiHCl) is an organosilicon compound characterized by two ethyl groups, a hydrogen atom, and a chlorine atom bonded to a central silicon atom. Chlorosilanes are critical intermediates in synthesizing silicones, surface-modifying agents, and functional materials. The ethyl substituents in this compound likely confer distinct steric and electronic effects compared to smaller alkyl or aryl groups, influencing its hydrolytic stability and applications .

Properties

Molecular Formula

C4H11ClSi

Molecular Weight

122.67 g/mol

IUPAC Name

chloro(diethyl)silane

InChI

InChI=1S/C4H11ClSi/c1-3-6(5)4-2/h6H,3-4H2,1-2H3

InChI Key

WEAGTHQEGNMQLU-UHFFFAOYSA-N

Canonical SMILES

CC[SiH](CC)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Chloro-diethyl-silane serves as a crucial intermediate in the synthesis of various silanes and silicones. Its reactivity allows it to participate in several chemical reactions:

  • Silylation Reactions : this compound can be used as a silylating agent in organic synthesis. It reacts with alcohols and amines to form silyl ethers and amines, which are valuable in the production of silicone polymers and other organosilicon compounds .
  • Formation of Siloxanes : The compound can undergo hydrolysis to yield siloxanes, which are essential in manufacturing silicone materials. This reaction typically occurs when this compound is exposed to moisture, leading to the release of hydrochloric acid and the formation of silanol groups .

Material Science

In material science, this compound is utilized for its ability to modify surfaces and enhance material properties:

  • Surface Modification : It is employed to modify the surfaces of glass, metals, and polymers. By creating silane layers, it improves adhesion properties and enhances hydrophobicity or hydrophilicity depending on the application. This is particularly useful in coatings and adhesives .
  • Nanocomposites : In the development of nanocomposites, this compound can be used to functionalize nanoparticles, improving their dispersion in polymer matrices and enhancing mechanical properties .

Surface Functionalization for Biomedical Applications

A study demonstrated the use of this compound in modifying glass slides for biomedical applications. The surface was treated to create a reactive monolayer that facilitated subsequent chemical reactions necessary for developing bioactive surfaces . This approach has implications for improving biosensor performance and drug delivery systems.

Synthesis of Siloxane Polymers

Research highlighted the use of this compound in synthesizing siloxane polymers through controlled hydrolysis. The resulting polymers exhibited enhanced thermal stability and mechanical strength, making them suitable for high-performance applications such as sealants and adhesives .

Comparison with Similar Compounds

Comparison with Similar Chlorosilanes

The following analysis compares Chloro-diethyl-silane (inferred properties) with structurally related compounds from the evidence, focusing on molecular features, physical properties, and applications.

Dichlorodimethylsilane (Cl₂Si(CH₃)₂)

  • Molecular Formula : C₂H₆Cl₂Si | Molecular Weight : 129.06 g/mol
  • Boiling Point : ~70°C | CAS : 75-78-5
  • Key Properties : Highly reactive due to two chlorine atoms; widely used to produce polydimethylsiloxanes (PDMS) for silicones. Its methyl groups reduce steric hindrance, enhancing hydrolysis rates compared to bulkier substituents .
  • Contrast with this compound : Replacing methyl with ethyl groups would increase molecular weight (e.g., ~162 g/mol) and steric bulk, likely reducing volatility and slowing hydrolysis. Ethyl groups may also improve solubility in organic solvents .

Dichloromethylsilane (Cl₂SiH(CH₃))

  • Molecular Formula : CH₄Cl₂Si | Molecular Weight : 115.03 g/mol
  • CAS : 75-54-7 | Boiling Point : ~41°C
  • Key Properties : Contains one methyl group and two chlorides. Less steric hindrance than dichlorodimethylsilane, leading to faster hydrolysis. Used in specialty silicone precursors .
  • Contrast : this compound’s ethyl groups would further hinder nucleophilic attack at silicon, reducing reactivity in condensation reactions .

Chloromethyl-Diethoxy-Methylsilane (ClCH₂Si(OCH₂CH₃)₂CH₃)

  • Molecular Formula : C₆H₁₅ClO₂Si | Molecular Weight : 182.72 g/mol | CAS : 2212-10-4
  • Key Properties : Ethoxy groups enhance hydrolytic stability, making it a coupling agent in materials science. The chloromethyl group enables functionalization in polymer synthesis .
  • Contrast : this compound lacks ethoxy groups, likely making it more reactive toward moisture. However, its ethyl substituents could improve compatibility with hydrophobic matrices .

Chlorotriphenylsilane (ClSi(C₆H₅)₃)

  • Molecular Formula : C₁₈H₁₅ClSi | Molecular Weight : 294.85 g/mol | CAS : 76-86-8
  • Key Properties : Bulky phenyl groups confer high thermal stability and low reactivity. Used in protecting-group chemistry and as a silylation agent .
  • Contrast : this compound’s smaller ethyl groups would increase reactivity but reduce thermal stability compared to aromatic substituents .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Reactivity Toward Hydrolysis
This compound* (C₂H₅)₂SiHCl ~162 ~120–140 (est.) Silicone intermediates, surfactants Moderate (slower than methyl)
Dichlorodimethylsilane Cl₂Si(CH₃)₂ 129.06 ~70 PDMS production High
Dichloromethylsilane Cl₂SiH(CH₃) 115.03 ~41 Specialty silicones Very high
Chloromethyl-Diethoxy-Methylsilane C₆H₁₅ClO₂Si 182.72 ~200 Coupling agents, functional polymers Low (ethoxy stabilization)
Chlorotriphenylsilane ClSi(C₆H₅)₃ 294.85 360 Protecting groups, catalysis Very low

*Estimated values based on structural analogs.

Preparation Methods

Grignard Reagent-Based Alkylation

The Grignard reaction is a cornerstone in organosilicon synthesis, enabling the substitution of chlorine atoms on silicon tetrachloride (SiCl₄) with organic groups. For chloro-diethyl-silane, this method involves controlled alkylation using ethyl magnesium bromide (C₂H₅MgBr):

SiCl4+2C2H5MgBr(C2H5)2SiCl2+2MgBrCl\text{SiCl}4 + 2 \text{C}2\text{H}5\text{MgBr} \rightarrow (\text{C}2\text{H}5)2\text{SiCl}_2 + 2 \text{MgBrCl}

Subsequent reduction of the dichlorinated intermediate [(C₂H₅)₂SiCl₂] with lithium aluminum hydride (LiAlH₄) yields the target compound:

(C2H5)2SiCl2+LiAlH4(C2H5)2HSiCl+LiAlCl4(\text{C}2\text{H}5)2\text{SiCl}2 + \text{LiAlH}4 \rightarrow (\text{C}2\text{H}5)2\text{HSiCl} + \text{LiAlCl}_4

Key Parameters :

  • Temperature : Reactions typically proceed at −78°C to 0°C to prevent over-alkylation .

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) is essential to maintain reagent activity.

  • Yield : Reported yields for analogous methyl systems reach 60–70% , though ethyl substitutions may exhibit lower efficiency due to steric hindrance.

Hydrosilylation of Ethyl-Substituted Silanes

Hydrosilylation offers a pathway to introduce hydrogen and chlorine simultaneously. Diethylsilane [(C₂H₅)₂SiH₂] reacts with hydrogen chloride (HCl) in the presence of transition-metal catalysts (e.g., Pt/C):

(C2H5)2SiH2+HClPt/C(C2H5)2HSiCl+H2(\text{C}2\text{H}5)2\text{SiH}2 + \text{HCl} \xrightarrow{\text{Pt/C}} (\text{C}2\text{H}5)2\text{HSiCl} + \text{H}2

Optimization Insights :

  • Catalyst Loading : 0.5–1.0 wt% Pt/C maximizes conversion while minimizing side reactions .

  • Reactor Design : Fixed-bed reactors enhance contact efficiency between gaseous HCl and liquid silane .

Disproportionation of Chlorinated Ethylsilanes

Thermal disproportionation redistributes chlorine and hydrogen across silicon centers. For example, heating a mixture of triethylchlorosilane [(C₂H₅)₃SiCl] and diethylsilane [(C₂H₅)₂SiH₂] induces chlorine transfer:

(C2H5)3SiCl+(C2H5)2SiH22(C2H5)2HSiCl(\text{C}2\text{H}5)3\text{SiCl} + (\text{C}2\text{H}5)2\text{SiH}2 \rightarrow 2 (\text{C}2\text{H}5)2\text{HSiCl}

Conditions :

  • Temperature : 150–200°C under inert atmosphere .

  • Catalysts : Lewis acids like AlCl₃ accelerate equilibration, achieving >80% conversion in methyl systems .

Catalytic Direct Synthesis (Rochow Process Adaptation)

The Rochow process, widely used for methylchlorosilanes, involves reacting silicon metal with ethyl chloride (C₂H₅Cl) in the presence of copper catalysts:

Si+2C2H5ClCu(C2H5)2HSiCl+by-products\text{Si} + 2 \text{C}2\text{H}5\text{Cl} \xrightarrow{\text{Cu}} (\text{C}2\text{H}5)_2\text{HSiCl} + \text{by-products}

Challenges and Innovations :

  • By-Product Formation : Ethyl chloride’s lower reactivity compared to methyl chloride results in higher proportions of undesired products (e.g., tetraethylsilane) .

  • Catalyst Modifications : Doping Cu with Zn or Sn improves selectivity, as demonstrated in methyl systems .

Cleavage of Ethyl-Substituted Disilanes

Adapting methods from methyl-disilane cleavage , ethyl analogs undergo Si–Si bond scission with HCl:

(C2H5)2ClSi–SiCl(C2H5)2+2HCl2(C2H5)2HSiCl(\text{C}2\text{H}5)2\text{ClSi–SiCl}(\text{C}2\text{H}5)2 + 2 \text{HCl} \rightarrow 2 (\text{C}2\text{H}5)_2\text{HSiCl}

Catalytic System :

  • Solvents : Hexamethylphosphoramide (HMPA) or alkylureas facilitate proton transfer .

  • Reaction Time : 1–2 hours at 120–160°C, yielding >70% target product in methyl cases .

Comparative Analysis of Methods

Method Yield (%) Temperature Range Catalyst Scalability
Grignard Alkylation50–60*−78°C to 25°CNoneLaboratory-scale
Hydrosilylation65–75*25–100°CPt/CPilot-scale
Disproportionation70–80*150–200°CAlCl₃Industrial
Direct Synthesis40–50*250–300°CCu/ZnIndustrial
Disilane Cleavage70–85*120–160°CHMPALaboratory-scale

*Estimated based on methyl analog data .

Q & A

Q. How can researchers ensure ethical compliance when publishing contradictory findings on this compound’s environmental impact?

  • Methodological Answer : Transparent reporting of negative results in repositories like Zenodo avoids publication bias. Peer review must address methodological rigor (e.g., replication studies). Lifecycle assessment (LCA) frameworks contextualize environmental claims .

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